2-Amino-6-(Trifluormethyl)pyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

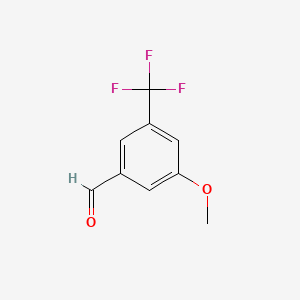

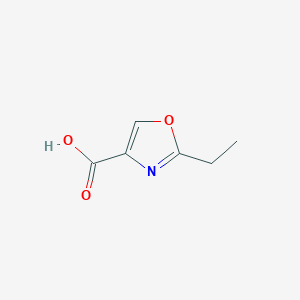

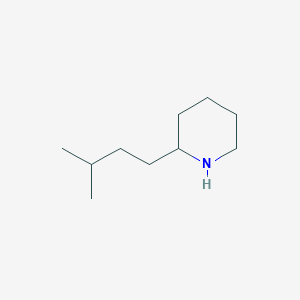

“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H5F3N2. It has a molecular weight of 162.11 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “2-Amino-6-(trifluoromethyl)pyridin-3-ol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “2-Amino-6-(trifluoromethyl)pyridin-3-ol” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it .

Physical And Chemical Properties Analysis

“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a solid at room temperature . It has a molecular weight of 162.11 . The compound’s InChI code is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) .

Wissenschaftliche Forschungsanwendungen

Pflanzenschutzmittelindustrie

Trifluormethylpyridin (TFMP)-Derivate, darunter Verbindungen wie 2-Amino-6-(Trifluormethyl)pyridin-3-ol, werden in der Pflanzenschutzmittelindustrie zum Schutz von Nutzpflanzen eingesetzt. Ihre Fluor- und Pyridinstrukturen tragen zu überlegenen Schädlingsbekämpfungseigenschaften im Vergleich zu herkömmlichen Phenyl-haltigen Insektiziden bei .

Pharmazeutische Synthese

Diese Verbindung dient als Substrat bei der Synthese von Pharmazeutika, z. B. bei der Eintopfsynthese von 7-Aza-Indol, das aufgrund seiner Bioaktivität ein Kernstruktur in vielen Pharmazeutika ist .

Chemische Zwischenprodukte

TFMP-Derivate werden als chemische Zwischenprodukte zur Synthese verschiedener Pflanzenschutzmittel verwendet. Beispielsweise ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin für diesen Zweck stark nachgefragt .

Medizinische Chemie

Die Trifluormethylgruppe ist ein häufiges Merkmal in der medizinischen Chemie, da sie die biologische Aktivität und metabolische Stabilität von Pharmazeutika verbessern kann. Verbindungen wie this compound können verwendet werden, um diese funktionelle Gruppe in neue Medikamentenkandidaten einzubringen .

Lipidkinase-Inhibition

Im Kontext der Krebsforschung werden TFMP-Derivate auf ihre Rolle bei der Hemmung von PI3Ks untersucht, einer Art von Lipidkinase, die an der Zellproliferation und anderen kritischen Zellprozessen beteiligt ist .

Safety and Hazards

Zukünftige Richtungen

While the future directions for “2-Amino-6-(trifluoromethyl)pyridin-3-ol” are not explicitly mentioned in the sources I found, it is noted that many novel applications of trifluoromethylpyridine will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in the agrochemical and pharmaceutical industries .

Biochemische Analyse

Biochemical Properties

2-Amino-6-(trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some involving direct binding to the active site of the enzyme, while others may involve allosteric modulation.

Cellular Effects

The effects of 2-Amino-6-(trifluoromethyl)pyridin-3-ol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2-Amino-6-(trifluoromethyl)pyridin-3-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-Amino-6-(trifluoromethyl)pyridin-3-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-(trifluoromethyl)pyridin-3-ol can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 2-Amino-6-(trifluoromethyl)pyridin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of 2-Amino-6-(trifluoromethyl)pyridin-3-ol vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. It is crucial to determine the optimal dosage that maximizes the desired effects while minimizing toxicity.

Metabolic Pathways

2-Amino-6-(trifluoromethyl)pyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization. Understanding the metabolic pathways affected by this compound is essential for elucidating its broader biological effects.

Transport and Distribution

The transport and distribution of 2-Amino-6-(trifluoromethyl)pyridin-3-ol within cells and tissues are critical for its biological activity . This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of 2-Amino-6-(trifluoromethyl)pyridin-3-ol can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol is an important determinant of its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding the subcellular localization of 2-Amino-6-(trifluoromethyl)pyridin-3-ol is essential for elucidating its molecular mechanisms of action.

Eigenschaften

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUMWBWJIMTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

amine](/img/structure/B1359065.png)